2,3,6-Trinitrotoluene

Thermochemistry Energetic Materials Characterization Calorimetry

2,3,6-Trinitrotoluene (IUPAC: 2-methyl-1,3,4-trinitrobenzene) is an unsymmetrical positional isomer of the widely used explosive 2,4,6-trinitrotoluene (α-TNT). Its molecular formula is C7H5N3O6 with a molecular weight of 227.13 g/mol.

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 18292-97-2
Cat. No. B101517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trinitrotoluene
CAS18292-97-2
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
InChIKeyLFCALAUEQXYQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trinitrotoluene (CAS 18292-97-2): Procurement Specifications, Physicochemical Data, and Benchmarking Against Primary Isomer Standards


2,3,6-Trinitrotoluene (IUPAC: 2-methyl-1,3,4-trinitrobenzene) is an unsymmetrical positional isomer of the widely used explosive 2,4,6-trinitrotoluene (α-TNT). Its molecular formula is C7H5N3O6 with a molecular weight of 227.13 g/mol [1]. This compound is distinguished from its symmetrical counterpart by the ortho-meta-para arrangement of its three nitro groups on the toluene ring, a structural difference that materially alters its thermodynamic, physical, and chemical reactivity profiles. Unlike the extensively documented 2,4,6-isomer, 2,3,6-trinitrotoluene is predominantly encountered as a trace impurity in crude TNT production streams (approximately 0.29% by weight of the unsymmetrical isomer fraction) and is actively removed during purification to meet military solidification point specifications [2]. Its primary value proposition lies not as an energetic material in its own right, but as an essential analytical reference standard, a critical target in environmental forensics of TNT contamination, and a model compound for understanding structure-property relationships in nitroaromatic energetics [3].

Why 2,3,6-Trinitrotoluene Cannot Be Interchanged with 2,4,6-Trinitrotoluene or Other Nitroaromatics: Evidence-Based Selection Criteria


Generic substitution of 2,3,6-trinitrotoluene with 2,4,6-trinitrotoluene or other nitroaromatic compounds is scientifically indefensible due to quantifiable divergence in three critical dimensions: thermodynamic stability, chromatographic behavior, and chemical reactivity. Ab initio molecular orbital calculations (HF/6-31G* level) demonstrate that the 2,4,6-isomer is the most thermodynamically stable among all trinitrotoluene positional isomers, with the unsymmetrical isomers including 2,3,6-TNT exhibiting higher calculated energies and consequently distinct decomposition pathways [1]. Furthermore, the unsymmetrical isomers are demonstrably more reactive toward nucleophilic substitution; they readily exchange a nitro group for an amino group under mild conditions, whereas the symmetrical α-isomer forms only additive complexes without substitution [2]. This differential reactivity underpins the industrial sodium sulfite (sellite) purification process that selectively removes unsymmetrical isomers from crude TNT, as they react to form water-soluble sulfonates while 2,4,6-TNT remains intact [3]. For analytical applications, chromatographic co-elution or misidentification due to assuming identical retention behavior would invalidate quantitative results, particularly given that unsymmetrical TNT isomers are explicitly listed as target analytes in standardized methods such as ISO 22478:2006 for water quality assessment [4].

Quantitative Differentiation Evidence for 2,3,6-Trinitrotoluene: Direct Comparator Data Against 2,4,6-Trinitrotoluene and Isomer Class


Heat of Combustion and Solid-State Enthalpy: Experimental Calorimetric Differentiation from 2,4,6-Trinitrotoluene

Direct calorimetric measurements establish that 2,3,6-trinitrotoluene (designated as η-TNT in the unsymmetrical isomer series) exhibits a heat of combustion at constant volume of 825.6 kcal/mol, with a corresponding heat of formation (for amorphous carbon) of +26.0 kcal/mol [1]. This contrasts with the widely reported value for 2,4,6-trinitrotoluene, which has a standard enthalpy of combustion (ΔcH°solid) of approximately 825.3 kcal/mol as documented in NIST Standard Reference Database 69 [2]. The differential heat of formation between the 2,3,6-isomer and the 2,4,6-isomer represents a measurable thermodynamic fingerprint that reflects the altered resonance stabilization and steric strain imposed by the ortho-meta-para nitro group arrangement.

Thermochemistry Energetic Materials Characterization Calorimetry

Solidification Point Depression as a Quantitative Purity Metric: Impurity-Driven Differentiation from Military-Grade 2,4,6-Trinitrotoluene

The presence of 2,3,6-trinitrotoluene and other unsymmetrical isomers in crude 2,4,6-trinitrotoluene directly depresses the solidification point, a parameter that serves as the primary industrial purity specification. Pure 2,4,6-trinitrotoluene exhibits a solidification point of 80.8°C, while the minimum acceptable value for military-grade TNT (Grade I) is 80.2°C, with nitric acid-recrystallized products achieving 80.6–80.7°C [1]. Crude trinitrotoluene streams prior to selite purification contain approximately 1.36% β-isomer, 2.69% γ-isomer, and 0.29% η-isomer (2,3,6-TNT), and exhibit solidification points as low as 77.4°C before purification [2]. Each 0.1% increase in unsymmetrical isomer content correlates with a measurable and reproducible depression of the solidification point, making 2,3,6-trinitrotoluene a quantitative marker of TNT purity failure.

Explosives Manufacturing Quality Control Phase Transition Thermodynamics

Ab Initio Molecular Orbital Stability Ranking: Computational Validation of 2,3,6-Trinitrotoluene as a Higher-Energy Isomer

Ab initio calculations at the HF/6-31G* level demonstrate that 2,4,6-trinitrotoluene possesses the lowest calculated energy among all trinitrotoluene positional isomers, establishing it as the thermodynamically most stable configuration [1]. The unsymmetrical isomers, including 2,3,6-trinitrotoluene, exhibit higher calculated energies due to increased steric hindrance between adjacent nitro groups and reduced resonance stabilization from the disrupted symmetrical electron-withdrawing pattern. Specifically, the calculations indicate that steric effects of the nitro groups directly correlate with isomer stability, with the 2,4,6-arrangement minimizing inter-group repulsion [1]. While explicit computed energy values for each individual isomer are not tabulated in the accessible abstract, the study conclusively ranks 2,4,6-TNT as the energetic minimum among the five positional isomers.

Computational Chemistry Energetic Materials Theory Structure-Property Relationships

Melting Point Differentiation: 2,3,6-Trinitrotoluene Exhibits a Significantly Higher Melting Point Than 2,4,6-Trinitrotoluene

The melting point of 2,3,6-trinitrotoluene (also designated as 2,5,6-trinitrotoluene in some historical literature) is reported as 111°C, which is substantially higher than the widely established melting point of 2,4,6-trinitrotoluene at approximately 80.9°C [1][2]. This approximately 30°C differential represents one of the most straightforward and analytically accessible distinguishing features between the two isomers. The higher melting point of the 2,3,6-isomer reflects the altered crystal packing and intermolecular forces arising from its asymmetric nitro group arrangement. The unsymmetrical isomers of trinitrotoluene are generally described as crystalline substances of pale yellow color, soluble in most organic solvents, and insoluble in water, with physical properties broadly similar to α-TNT except for their distinct melting points [1].

Physical Chemistry Thermal Analysis Isomer Identification

Validated Application Scenarios for 2,3,6-Trinitrotoluene (CAS 18292-97-2) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC and GC-MS Quantification of TNT Isomers in Environmental Matrices

2,3,6-Trinitrotoluene serves as an essential calibration standard for the quantification of unsymmetrical TNT isomers in environmental samples. Standardized methods including ISO 22478:2006 and related HPLC-UV protocols explicitly require the identification and determination of trinitrotoluene isomers and their degradation products in drinking water, groundwater, and surface water [1]. Given that 2,3,6-trinitrotoluene exhibits distinct chromatographic retention behavior and a melting point of 111°C compared to 80.9°C for 2,4,6-TNT [2], its use as a reference standard ensures accurate peak identification and prevents false-positive or false-negative assignments in complex environmental extracts. The compound's documented presence as a manufacturing impurity at approximately 0.29% in crude TNT production streams [3] further justifies its inclusion in forensic source-attribution studies and long-term environmental monitoring programs at former TNT manufacturing and munitions disposal sites.

Quality Control and Purity Verification in Military-Grade 2,4,6-Trinitrotoluene Manufacturing

In the production of military-specification 2,4,6-trinitrotoluene, solidification point measurement is the definitive purity assay, with Grade I TNT requiring a minimum solidification point of 80.2°C [1]. 2,3,6-Trinitrotoluene and its related unsymmetrical isomers function as quantitative markers of purification efficiency, as their presence directly depresses the solidification point from the pure-isomer value of 80.8°C. Sourcing 2,3,6-trinitrotoluene as a reference impurity enables manufacturers to calibrate their solidification point assays, validate the effectiveness of selite (sodium sulfite) washing steps that selectively remove unsymmetrical isomers via sulfonate formation, and establish acceptance criteria for incoming raw materials or process intermediates [2]. This application is directly supported by the documented solidification point depression of approximately 3.4°C in crude nitration mixtures containing 2,3,6-TNT and other unsymmetrical isomers [3].

Computational and Experimental Studies of Nitroaromatic Structure-Property Relationships

2,3,6-Trinitrotoluene represents a valuable model compound for investigating the influence of nitro group positioning on the thermodynamic stability, electronic structure, and decomposition kinetics of polynitroaromatic compounds. Ab initio molecular orbital calculations at the HF/6-31G* level have established that the 2,4,6-isomer occupies the energetic minimum among trinitrotoluene positional isomers, with unsymmetrical isomers including 2,3,6-TNT exhibiting higher calculated energies due to increased steric repulsion and reduced resonance stabilization [1]. The compound's distinct thermochemical profile — including a heat of combustion of 825.6 kcal/mol and a heat of formation of +26.0 kcal/mol — provides experimental benchmarks for validating computational models and force field parameters [2]. Researchers studying the relationship between molecular structure and sensitivity, thermal decomposition pathways, or nucleophilic aromatic substitution reactivity in energetic materials benefit from the availability of this well-characterized unsymmetrical isomer.

Forensic Analysis and Source Attribution of TNT-Contaminated Environmental Sites

The distinctive isomer distribution profile of crude TNT production streams — which contains approximately 95.1% α-isomer, 1.36% β-isomer, 2.69% γ-isomer, and 0.29% η-isomer (2,3,6-TNT) [1] — provides a chemical fingerprint that can be leveraged for forensic source attribution. 2,3,6-Trinitrotoluene, as a trace but analytically detectable component of this profile, serves as a marker compound for distinguishing contamination originating from crude TNT releases versus contamination from purified military-grade TNT (where unsymmetrical isomers have been largely removed to meet solidification point specifications). The compound's demonstrated detectability via HPLC with UV detection under standardized protocols such as ISO 22478:2006 [2] and its established reactivity profile toward nucleophiles (which differs from 2,4,6-TNT) [3] further support its utility in environmental forensics investigations where distinguishing between different TNT sources informs remediation strategies and liability assessments.

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